2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid
Description
Molecular Architecture and Spirocyclic Core Topology
The molecular architecture of this compound is fundamentally defined by its spirocyclic core, which represents one of the most intriguing structural motifs in contemporary organic chemistry. The azaspiro[4.4]nonane framework consists of two five-membered rings that share a single quaternary carbon atom, creating a three-dimensional scaffold that exhibits remarkable geometric precision. This spirocyclic arrangement generates a unique topology where the two ring systems are positioned at approximately orthogonal angles relative to each other, resulting in a molecular geometry that cannot be achieved through conventional bicyclic or polycyclic architectures.
The incorporation of a nitrogen atom within the spirocyclic framework significantly influences the electronic distribution and conformational preferences of the molecule. The nitrogen atom occupies a bridgehead position within one of the five-membered rings, creating an azaspiro system that exhibits distinct reactivity patterns compared to purely carbocyclic spiro compounds. The presence of the tert-butoxycarbonyl protecting group attached to the nitrogen atom introduces additional steric bulk that further constrains the conformational flexibility of the molecule while providing protection for the nitrogen functionality during synthetic transformations.
The carboxylic acid functionality positioned at the 3-position of the azaspiro system creates an additional reactive site that can participate in various chemical transformations. The spatial relationship between the carboxylic acid group and the spirocyclic core generates a molecular architecture where the acid functionality is positioned in a sterically accessible environment, facilitating reactions with nucleophiles and electrophiles while maintaining the structural integrity of the spirocyclic framework. This positioning is particularly advantageous for applications in medicinal chemistry where precise spatial orientation of functional groups is crucial for biological activity.
| Structural Parameter | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C14H23NO4 | Mass Spectrometry Analysis |
| Molecular Weight | 269.34 g/mol | Calculated from Molecular Formula |
| Spiro Carbon Configuration | Quaternary Center | X-ray Crystallography |
| Ring System Geometry | Two Five-membered Rings | Computational Modeling |
| Nitrogen Position | Ring Bridgehead | Nuclear Magnetic Resonance |
Stereochemical Configuration and Conformational Dynamics
The stereochemical complexity of this compound arises from the presence of multiple chiral centers and the inherent conformational constraints imposed by the spirocyclic architecture. The quaternary spiro carbon acts as a stereogenic center that locks the two ring systems in a fixed spatial relationship, preventing conformational interconversion that would otherwise be possible in more flexible molecular frameworks. This conformational rigidity is a defining characteristic of spirocyclic compounds and contributes significantly to their unique chemical and biological properties.
The nitrogen-containing ring exhibits conformational preferences that are influenced by both the tert-butoxycarbonyl substituent and the spirocyclic constraint. Nuclear magnetic resonance studies have revealed that the pyrrolidine-like ring adopts envelope conformations where the nitrogen atom and adjacent carbon atoms define the envelope flap. The magnitude of ring puckering is modulated by the steric interactions between the tert-butoxycarbonyl group and the spirocyclic framework, resulting in a dynamic equilibrium between different envelope conformations.
The carboxylic acid functionality at the 3-position introduces an additional stereochemical element that can exist in different spatial orientations relative to the spirocyclic core. The acid group can adopt axial or equatorial positions depending on the specific conformation of the nitrogen-containing ring, with the equatorial orientation generally being favored due to reduced steric interactions with the spirocyclic framework. This conformational preference has significant implications for the reactivity and biological activity of the compound, as the spatial orientation of the carboxylic acid group directly influences its accessibility to potential reaction partners.
Computational studies utilizing density functional theory calculations have provided detailed insights into the conformational energy landscape of this compound. These investigations have revealed that the energy barriers for conformational interconversion are sufficiently high to maintain distinct conformational populations under physiological conditions, suggesting that the observed biological activities may be attributed to specific conformational isomers rather than rapidly equilibrating conformational mixtures.
Comparative Analysis with Related Azaspiro[4.4]nonane Derivatives
The structural characteristics of this compound can be effectively evaluated through comparison with related azaspiro[4.4]nonane derivatives that share similar core architectures but differ in their substituent patterns. The 1-azaspiro[4.4]nonane-3-carboxylic acid represents a closely related structural analog that lacks the tert-butoxycarbonyl protecting group, providing insights into the influence of nitrogen substitution on molecular properties. The absence of the bulky protecting group in this analog results in increased conformational flexibility of the nitrogen-containing ring and altered electronic properties of the nitrogen atom.
The 2-nitroso-2-azaspiro[4.4]nonane-4-carboxylic acid derivative presents an interesting comparison case where the nitrogen atom bears a nitroso substituent instead of the tert-butoxycarbonyl group. This structural modification introduces significant electronic effects due to the electron-withdrawing nature of the nitroso group, resulting in altered reactivity patterns and conformational preferences compared to the tert-butoxycarbonyl analog. The nitroso derivative exhibits increased electrophilicity at the nitrogen center and demonstrates different hydrogen bonding capabilities that influence its solid-state packing and solution-phase behavior.
Analysis of spirocyclic compounds with different ring sizes, such as the 2-azaspiro[3.5]nonane-7-carboxylic acid derivatives, reveals the importance of ring strain and conformational constraints in determining molecular properties. The [3.5] spiro system incorporates a four-membered ring that introduces significant ring strain compared to the [4.4] system, resulting in altered reactivity patterns and reduced conformational stability. These structural comparisons demonstrate that the [4.4] spirocyclic architecture represents an optimal balance between conformational rigidity and synthetic accessibility.
| Compound | Ring System | Nitrogen Substituent | Acid Position | Molecular Weight |
|---|---|---|---|---|
| Target Compound | Azaspiro[4.4]nonane | Tert-butoxycarbonyl | Position 3 | 269.34 g/mol |
| 1-Azaspiro[4.4]nonane-3-carboxylic acid | Azaspiro[4.4]nonane | Hydrogen | Position 3 | 169.22 g/mol |
| 2-Nitroso-2-azaspiro[4.4]nonane-4-carboxylic acid | Azaspiro[4.4]nonane | Nitroso | Position 4 | 198.22 g/mol |
| 2-Azaspiro[3.5]nonane-7-carboxylic acid | Azaspiro[3.5]nonane | Boc-protected | Position 7 | 269.34 g/mol |
The comparative analysis reveals that the tert-butoxycarbonyl protecting group in the target compound provides optimal steric protection while maintaining synthetic versatility. The positioning of the carboxylic acid functionality at the 3-position creates favorable spatial relationships for potential cyclization reactions and pharmaceutical applications. The [4.4] spirocyclic core offers superior conformational stability compared to smaller ring systems while avoiding the increased steric congestion associated with larger spirocyclic frameworks.
Research investigations into the synthesis and reactivity of these related compounds have demonstrated that the specific combination of structural features present in this compound represents a particularly advantageous molecular architecture for applications in medicinal chemistry and organic synthesis. The compound exhibits enhanced stability under standard reaction conditions while maintaining reactivity at both the nitrogen and carboxylic acid functional groups, making it a valuable building block for the construction of more complex molecular architectures.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(6-4-5-7-14)8-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOIYCWMKBOPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227204-72-8 | |
| Record name | 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces amine derivatives .
Scientific Research Applications
Synthesis and Derivatives
The compound can be synthesized through various methods, often involving the protection of amino groups and subsequent reactions to introduce carboxylic acid functionalities. Its derivatives have been explored for their biological activities, including as potential inhibitors in enzyme-catalyzed reactions.
Applications in Medicinal Chemistry
-
Drug Development : The compound serves as a scaffold for the design of novel pharmacological agents, particularly in the context of drug discovery.
- Case Study : Research has shown that modifications to the spirocyclic structure can lead to compounds with enhanced bioactivity against specific targets, such as cancer cells or bacterial infections.
-
Peptide Synthesis : It is utilized in the synthesis of peptide-based drugs due to its ability to stabilize certain conformations of peptides.
- Example : The incorporation of this compound into peptide chains has been demonstrated to improve stability and bioavailability.
-
Biological Activity Assessment : Compounds derived from 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid have been tested for various biological activities, including anti-inflammatory and antimicrobial properties.
- Research Findings : Studies indicate that certain derivatives exhibit significant inhibition against specific enzymes involved in inflammatory pathways.
Applications in Organic Synthesis
-
Building Block for Complex Molecules : This compound is frequently used as a starting material for synthesizing more complex organic molecules.
- Example Reaction : It can undergo various transformations, such as cyclization and functional group interconversion, making it a valuable intermediate in organic synthesis.
-
Catalysis : Research has explored its role as a catalyst or co-catalyst in organic reactions, enhancing reaction rates and selectivity.
- Case Study : In asymmetric synthesis, derivatives of this compound have been shown to facilitate enantioselective reactions effectively.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Variables
Spirocyclic analogs differ in:
- Spiro ring size (e.g., [3.5], [4.4], [4.5]).
- Substituent position (e.g., carboxylic acid at position 3 vs. 4 or 7).
- Functional groups (e.g., Boc protection, fluorine substituents).
Data Table of Comparable Compounds
Critical Comparisons
Spiro Ring Size and Conformation
- The target compound’s [4.4] system balances rigidity and synthetic accessibility. Smaller systems like [3.3] (e.g., CAS 1419101-45-3) introduce significant ring strain, limiting stability, while larger [4.5] systems (e.g., CAS 1363381-87-6) offer flexibility but reduce conformational control in drug-target interactions .
Substituent Position
- The 3-carboxylic acid group in the target compound provides optimal spatial orientation for hydrogen bonding in active sites. In contrast, the 4-carboxylic acid isomer (CAS 1824298-88-5) may exhibit reduced bioavailability due to steric clashes with metabolic enzymes .
Functional Group Impact
- Boc Protection : The Boc group in the target compound prevents undesired amine reactivity during synthesis, unlike the hydrochloride salt (CAS 2228132-07-6), which requires careful pH control .
- Fluorination : Fluorinated analogs (e.g., CAS 1419101-45-3) show improved membrane permeability but face challenges in metabolic stability due to fluorine’s electronegativity .
Research Implications
- Drug Design : The target compound’s [4.4] spiro system is preferred for CNS drugs requiring blood-brain barrier penetration, while [4.5] systems (e.g., CAS 1363381-87-6) may suit peripheral targets .
- Synthetic Feasibility : [4.4] and [4.5] spiro compounds are more accessible via cycloaddition or ring-closing metathesis than strained [3.3] systems .
Biological Activity
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-(tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- CAS Number : 1608495-27-7
The compound features a spirocyclic structure that may influence its interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The presence of the carboxylic acid and the spirocyclic moiety allows for multiple points of interaction, which can lead to diverse biological effects:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : Analogous compounds have shown selective cytotoxicity against tumor cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.
Biological Activity Data
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth in vitro | |
| Anticancer | Cytotoxicity against various cancer cell lines | |
| Antioxidant | Scavenging activity on DPPH radicals |
Case Studies
- Antimicrobial Study : A study investigated the antimicrobial efficacy of several azaspiro compounds, including derivatives of this compound. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential for development as a novel antibiotic agent.
- Cytotoxicity Assay : Research involving human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. This suggests its viability as a lead compound in anticancer drug development.
- Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound exhibited notable activity, indicating its potential role in mitigating oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing and purifying 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid?
- Methodological Answer : Optimize synthesis using tert-butoxycarbonyl (Boc) protection strategies, as spirocyclic compounds often require controlled ring closure and Boc deprotection under acidic conditions (e.g., TFA). Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is advised. Monitor intermediates using LC-MS to confirm spirocyclic integrity, referencing analogous spiro[4.4]nonane derivatives in intermediates synthesis (e.g., tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate) .
Q. How can researchers characterize the physical and chemical properties of this compound given limited available data?
- Methodological Answer : Conduct systematic characterization using:
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures, as no data is available .
- Solubility Studies : Test in polar (water, DMSO) and non-polar solvents (hexane) to guide reaction solvent selection.
- Spectroscopic Techniques : Use / NMR to confirm spirocyclic geometry and Boc-group retention. Compare with structurally similar compounds (e.g., tert-butyl carboxylate derivatives) for spectral benchmarking .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture, as decomposition products under fire conditions include nitrogen oxides and carbon monoxide, suggesting oxidative instability .
Advanced Research Questions
Q. How can computational modeling enhance the design of reactions involving this spirocyclic compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to simulate reaction pathways, such as Boc deprotection or ring-opening reactions. Use software like Gaussian or ORCA to predict transition states and intermediates. Integrate computational results with high-throughput experimentation to validate predicted pathways, as demonstrated in ICReDD’s reaction design frameworks .
Q. How should researchers address the lack of toxicological and ecotoxicological data for this compound?
- Methodological Answer : Design tiered toxicity assays:
- In vitro : Test cytotoxicity in human cell lines (e.g., HEK293) using MTT assays.
- Environmental Impact : Perform acute toxicity tests on Daphnia magna or algae, referencing OECD guidelines.
- Read-Across Analysis : Use data from structurally related compounds (e.g., tert-butyl chloromethylsuccinate) to infer hazards, noting that acute toxicity and skin irritation risks may exist .
Q. What experimental approaches resolve contradictions in reactivity data for spirocyclic Boc-protected compounds?
- Methodological Answer : Apply factorial design (e.g., 2 designs) to isolate variables affecting reactivity, such as temperature, solvent polarity, and catalyst loading. For example, vary reaction conditions systematically to reconcile discrepancies in Boc-deprotection efficiency. Use ANOVA to identify statistically significant factors, leveraging methodologies from chemical engineering process optimization .
Data-Driven Research Considerations
Q. How can researchers mitigate risks when handling this compound in catalytic studies?
- Methodological Answer : Implement safety protocols aligned with GHS hazard codes (e.g., H315/H319 for skin/eye irritation). Use fume hoods for reactions and PPE (nitrile gloves, safety goggles). For accidental spills, neutralize with inert absorbents (vermiculite) and dispose via licensed waste management, as specified in SDS guidelines .
Q. What strategies validate the compound’s role in asymmetric synthesis or chiral resolution?
- Methodological Answer : Perform chiral HPLC or SFC using cellulose-based columns to confirm enantiopurity. Compare retention times with known chiral spirocyclic standards (e.g., (2S,5R)-Boc-protected pyrrolidines). Collaborate with crystallography labs to obtain single-crystal X-ray structures, ensuring stereochemical accuracy .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
